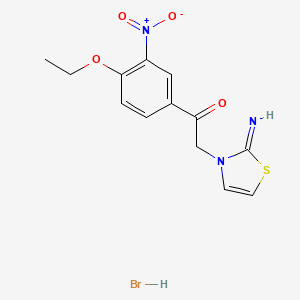![molecular formula C19H19N3O2 B5541897 N,N-二甲基-2-[4-(4-甲基苯基)-1-氧代-2(1H)-酞嗪基]乙酰胺](/img/structure/B5541897.png)
N,N-二甲基-2-[4-(4-甲基苯基)-1-氧代-2(1H)-酞嗪基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves multiple steps, including reactions such as acylation, reduction, and condensation. Typically, these compounds are synthesized using precursors like N-methylchloroacetamide and various phenol derivatives under conditions that may involve catalysts like potassium hydroxide and solvents like N,N-dimethylformamide (DMF) for optimal yields (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques such as NMR, X-ray diffraction, and density functional theory (DFT) studies. These analyses provide insights into the conformation, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the compound's reactivity and interactions with biological targets (Yiding Geng et al., 2023).
Chemical Reactions and Properties
Compounds like N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic compounds. These reactions are influenced by factors like the choice of reagents and conditions such as temperature and solvent. The resulting products have unique properties and potential applications in different fields, including material science and pharmaceuticals (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through various spectroscopic and crystallographic methods. These properties are crucial for the compound's application in different domains, including its formulation into usable pharmaceutical products or materials (S. Dou et al., 1997).
科学研究应用
合成与表征
N,N-二甲基-2-[4-(4-甲基苯基)-1-氧代-2(1H)-酞嗪基]乙酰胺在科学研究中的应用主要涉及其合成和表征,用于各种用途。例如,一项研究详细介绍了具有四个苯氧基乙酰胺单元的新型金属酞菁的合成和表征,展示了其在创建具有改进的溶解性和多种科学用途潜力的化合物的应用中 (Ağırtaş & İzgi, 2009)。
抗癌和抗菌活性
另一个感兴趣的领域是探索其衍生物的抗癌和抗菌活性。一项值得注意的研究合成了新的 N-芳基取代的 3-甲基-[1,2,4] 三唑并[3,4-a] 酞嗪的苯基乙酰胺类似物,测试了它们对癌细胞系的抑制活性和抗菌特性,从而突出了源自 N 的化合物的潜在治疗应用,N-二甲基-2-[4-(4-甲基苯基)-1-氧代-2(1H)-酞嗪基]乙酰胺 (Kumar 等,2019)。
属性
IUPAC Name |
N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-10-14(11-9-13)18-15-6-4-5-7-16(15)19(24)22(20-18)12-17(23)21(2)3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMLKYXKHJZMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

